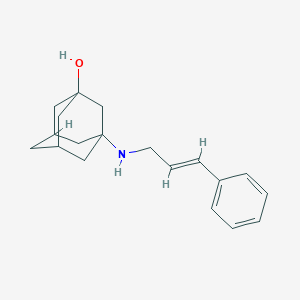![molecular formula C17H27NO3 B271954 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol](/img/structure/B271954.png)
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of β-adrenergic receptor agonists and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol involves its selective agonistic effect on the β2-adrenergic receptor. This receptor is found in the smooth muscle of the respiratory tract and is involved in the regulation of smooth muscle relaxation. When this compound binds to the β2-adrenergic receptor, it activates a cascade of intracellular signaling pathways that ultimately lead to smooth muscle relaxation.
Biochemical and Physiological Effects:
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol has been shown to have significant biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in the smooth muscle, which ultimately leads to smooth muscle relaxation. This compound has also been shown to decrease the levels of intracellular calcium ions, which are involved in the contraction of smooth muscle. These effects ultimately lead to the relaxation of the smooth muscle in the respiratory tract, making it easier to breathe.
実験室実験の利点と制限
One of the major advantages of using 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol in lab experiments is its selective agonistic effect on the β2-adrenergic receptor. This makes it a useful tool for studying the role of this receptor in the regulation of smooth muscle relaxation. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have toxic effects on the liver and kidneys at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol. One area of research is the development of more potent and selective agonists of the β2-adrenergic receptor. Another area of research is the study of the potential therapeutic applications of this compound in the treatment of other respiratory disorders, such as cystic fibrosis and bronchitis. Finally, there is a need for further research into the potential toxicity of this compound and its effects on different organs and tissues in the body.
合成法
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-allyl-4-ethoxy-5-methoxybenzaldehyde with sodium borohydride to form the corresponding alcohol. This alcohol is then treated with 4-bromo-1-butanol in the presence of potassium carbonate to obtain the final product.
科学的研究の応用
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol has been extensively studied for its potential therapeutic applications. It has been shown to have a selective agonistic effect on the β2-adrenergic receptor, which is involved in the regulation of smooth muscle relaxation. This compound has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
特性
製品名 |
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol |
|---|---|
分子式 |
C17H27NO3 |
分子量 |
293.4 g/mol |
IUPAC名 |
2-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C17H27NO3/c1-5-8-14-9-13(11-18-15(6-2)12-19)10-16(20-4)17(14)21-7-3/h5,9-10,15,18-19H,1,6-8,11-12H2,2-4H3 |
InChIキー |
PBUWUAWCWKJENX-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OCC)CC=C |
正規SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OCC)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271871.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)